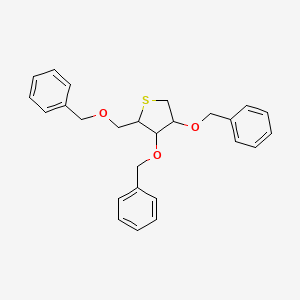![molecular formula C18H10O6 B12820286 7,7'-Dihydroxy-2H,2'H-[8,8'-bichromene]-2,2'-dione](/img/structure/B12820286.png)
7,7'-Dihydroxy-2H,2'H-[8,8'-bichromene]-2,2'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7’-Dihydroxy-2H,2’H-[8,8’-bichromene]-2,2’-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two chromene units linked through a central dione structure, with hydroxyl groups at the 7 and 7’ positions, contributing to its reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-Dihydroxy-2H,2’H-[8,8’-bichromene]-2,2’-dione typically involves multi-step organic reactions. One common method starts with the preparation of chromene derivatives, which are then coupled through oxidative processes. Key steps include:
Formation of Chromene Units: This can be achieved through the cyclization of phenolic compounds with aldehydes under acidic conditions.
Coupling Reaction: The chromene units are then linked via oxidative coupling, often using reagents like potassium ferricyanide or other oxidizing agents.
Hydroxylation: Introduction of hydroxyl groups at the 7 and 7’ positions can be performed using hydroxylating agents such as hydrogen peroxide in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes:
Batch Processing: Utilizing large reactors for the cyclization and coupling reactions.
Continuous Flow Systems: For more efficient and controlled synthesis, continuous flow reactors can be employed, allowing for better temperature and reaction time management.
Analyse Des Réactions Chimiques
Types of Reactions
7,7’-Dihydroxy-2H,2’H-[8,8’-bichromene]-2,2’-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The dione structure can be reduced to diols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of bases like pyridine.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of diol derivatives.
Substitution: Formation of ether or ester derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 7,7’-Dihydroxy-2H,2’H-[8,8’-bichromene]-2,2’-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its reactive hydroxyl and dione groups.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. Its structural features may allow it to interact with biological targets in unique ways, leading to novel therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require specific chromophoric properties.
Mécanisme D'action
The mechanism by which 7,7’-Dihydroxy-2H,2’H-[8,8’-bichromene]-2,2’-dione exerts its effects involves its ability to participate in redox reactions and form stable complexes with metal ions. These interactions can influence various biochemical pathways and molecular targets, such as enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
7,8-Dihydroxy-2H-chromen-2-one: Similar in structure but with different substitution patterns.
4-Hydroxycoumarin: Another chromene derivative with distinct reactivity.
Quercetin: A flavonoid with multiple hydroxyl groups, showing similar redox properties.
Uniqueness
7,7’-Dihydroxy-2H,2’H-[8,8’-bichromene]-2,2’-dione is unique due to its bichromene structure, which provides a distinct set of chemical properties and reactivities not found in simpler chromene derivatives. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C18H10O6 |
|---|---|
Poids moléculaire |
322.3 g/mol |
Nom IUPAC |
7-hydroxy-8-(7-hydroxy-2-oxochromen-8-yl)chromen-2-one |
InChI |
InChI=1S/C18H10O6/c19-11-5-1-9-3-7-13(21)23-17(9)15(11)16-12(20)6-2-10-4-8-14(22)24-18(10)16/h1-8,19-20H |
Clé InChI |
GSWJQORLOFYJTP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C=CC(=O)O2)C3=C(C=CC4=C3OC(=O)C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Indolo[3,2,1-de]acridin-8-one, 7-chloro-](/img/structure/B12820212.png)

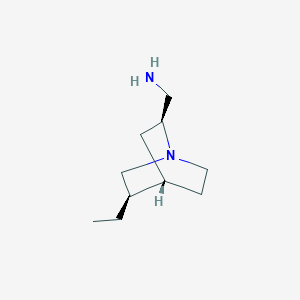
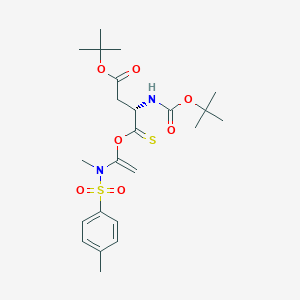
![Tert-butyl 4-(imidazo[1,2-a]pyridine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B12820226.png)
![Imidazo[5,1-b]thiazole-2-carbaldehyde](/img/structure/B12820233.png)
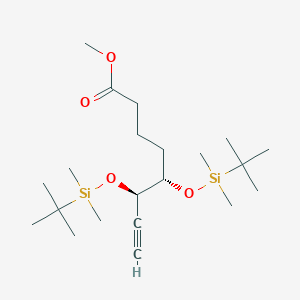
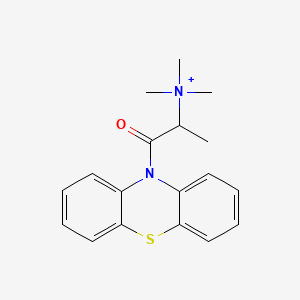
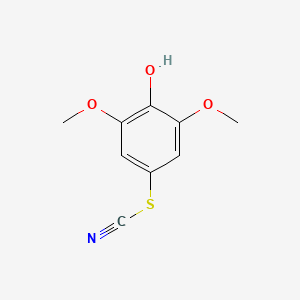
![(R)-benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12820256.png)
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl hydrogen carbonate](/img/structure/B12820263.png)
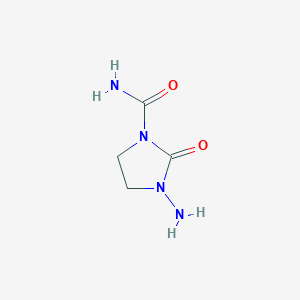
![2-(4-Methyl-1H-imidazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B12820276.png)
